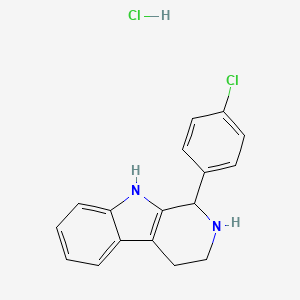

1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Description

1-(4-Chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a tetrahydro-β-carboline derivative characterized by a 4-chlorophenyl substituent at the 1-position of the β-carboline scaffold and a hydrochloride counterion. The β-carboline core consists of a pyrido[3,4-b]indole structure, which is partially saturated in this compound (2,3,4,9-tetrahydro configuration). The 4-chlorophenyl group enhances lipophilicity and may influence receptor-binding affinity, while the hydrochloride salt improves aqueous solubility for pharmacological applications .

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2.ClH/c18-12-7-5-11(6-8-12)16-17-14(9-10-19-16)13-3-1-2-4-15(13)20-17;/h1-8,16,19-20H,9-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYFRBZAAYCKDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955385 | |

| Record name | 1-(4-Chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3380-80-1 | |

| Record name | 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(p-chlorophenyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Conventional Preparation Methods

The classical synthesis involves a two-step process:

Step 1: Formation of Schiff Base Intermediate

Tryptamine (2 mmol) is reacted with 4-chlorobenzaldehyde (2.2 mmol) in a solvent such as ethanol or a deep eutectic solvent at elevated temperature (around 80 °C) for approximately 150 minutes. This forms the intermediate N-(4-chlorobenzylidine)-2-(1H-indol-3-yl)ethanamine (compound 3) via condensation. The reaction progress is monitored by thin-layer chromatography (TLC). The intermediate is isolated by filtration and recrystallization from ethanol.Step 2: Cyclization to Tetrahydro-beta-carboline

The intermediate is then cyclized by stirring with 2 N hydrochloric acid at room temperature for 4 hours, yielding 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (compound 4a) with yields around 90% (Table 4, entry 1).

Preparation Using Deep Eutectic Solvents (DESs)

Deep eutectic solvents, particularly mixtures of choline chloride with ethylene glycol or glycerol, have been employed as green solvents to improve reaction efficiency and sustainability.

Synthesis of Schiff Base Intermediate in DESs

The condensation of tryptamine and 4-chlorobenzaldehyde in DESs at 80 °C for 150 minutes yields the intermediate with varying efficiencies depending on the DES composition. For example, choline chloride:glycerol (1:2) gave the highest yield of 94%, while choline chloride:urea (1:2) gave only 27% (Table 2).Electrochemical Cyclization in DESs

The cyclization step can be performed electrochemically in DESs, significantly reducing reaction time and maintaining high yields. Using choline chloride:ethylene glycol (1:2) as the DES, the electrochemical cyclization at room temperature with a constant current of 20 mA for 30 minutes afforded the product in 90% yield, comparable to the conventional method but much faster (Table 4, entry 3).

Electrochemical Synthesis: A Two-Step, One-Pot Approach

A novel, green, and atom-efficient method involves a two-step, one-pot electrochemical synthesis in DESs:

Step 1: Electrochemical Condensation

Tryptamine and 4-chlorobenzaldehyde are suspended in choline chloride:ethylene glycol (1:2) DES and subjected to electrolysis at 80 °C with a constant current of 20 mA for 60 minutes. This forms the Schiff base intermediate.Step 2: Electrochemical Cyclization

After cooling, 2 N HCl is added, and the mixture is electrolyzed at room temperature with the same current for 90 minutes, promoting cyclization to the tetrahydro-beta-carboline.

This method yields the target compound in approximately 78–90% yield, with the advantage of shorter overall reaction time and environmentally benign conditions (Table 5).

Optimization and Scale-Up

Optimization studies showed that:

- Conducting the cyclization step at room temperature rather than elevated temperature improved yields.

- Extending the electrochemical cyclization time to 90 minutes maximized product yield.

- The use of DESs as solvents enhanced yields compared to conventional organic solvents.

Scale-up experiments using tryptamine and 4-bromobenzaldehyde under similar electrochemical conditions in DESs produced the corresponding tetrahydro-beta-carboline derivative in 96.33% yield, demonstrating the method's scalability and robustness.

Summary of Key Preparation Data

| Step | Method | Solvent/Medium | Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Conventional condensation | Ethanol | 80 °C, stirring | 150 min | 73–94* | Yield depends on solvent; glycerol DES highest |

| 2 | Conventional cyclization | Ethanol + 2 N HCl | Room temp, stirring | 4 h | 90 | High yield, longer reaction time |

| 2 | Electrochemical cyclization | Ethanol + 2 N HCl | 20 mA current, room temp | 20 min | 60 | Faster but lower yield |

| 2 | Electrochemical cyclization | DES (choline chloride:ethylene glycol 1:2) + 2 N HCl | 20 mA current, room temp | 30 min | 90 | Fast and high yield |

| 1+2 | Two-step one-pot electrochemical | DES (choline chloride:ethylene glycol 1:2) | Step 1: 80 °C, 20 mA, 60 min; Step 2: room temp, 20 mA, 90 min | 150 min total | 78–90 | Green, efficient, scalable |

*Yield for intermediate Schiff base varies with DES composition.

Research Findings and Analytical Data

- The product this compound was confirmed by ^1H and ^13C NMR spectroscopy, showing characteristic signals for methylene protons (δ 2.99–3.47 ppm), aromatic protons, and exchangeable NH protons (δ 9.23–10.91 ppm).

- Elemental analysis matched calculated values for C, H, and N, confirming compound purity and identity.

- Electrochemical methods in DESs provide a sustainable alternative to traditional organic solvents, reducing hazardous waste and energy consumption while maintaining or improving yields.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, potentially altering its biological activity.

Reduction: Reduction reactions can modify the beta-carboline ring, leading to different structural analogs.

Substitution: The 4-chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized beta-carbolines.

Applications De Recherche Scientifique

Neuropharmacology

1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride has been studied for its neuroprotective effects. Research indicates that beta-carbolines can interact with neurotransmitter systems, particularly those involving dopamine and serotonin. This interaction suggests potential applications in treating neurological disorders such as Parkinson's disease and depression.

Antiviral Activity

Recent studies have highlighted the antiviral properties of beta-carboline derivatives. Specifically, compounds similar to 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline have shown efficacy against various viruses by inhibiting viral replication mechanisms. A study published in MDPI noted that certain N-heterocycles exhibit promising antiviral activity, indicating that this compound could be further explored in antiviral drug development .

Anticancer Potential

Research has also pointed to the anticancer properties of beta-carbolines. The compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. This area of research is still developing but shows promise for future therapeutic applications.

Synthetic Intermediate

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. This property is particularly useful in pharmaceutical chemistry where new drug candidates are synthesized.

Green Chemistry Approaches

Recent advances in synthetic methodologies using electrochemistry have been reported for the synthesis of tetrahydro-beta-carboline derivatives. These methods emphasize sustainability and efficiency, aligning with modern green chemistry principles . Such techniques could enhance the production of this compound while minimizing environmental impact.

Neuroprotective Effects Study

A study investigated the neuroprotective effects of beta-carboline derivatives in animal models of neurodegeneration. The results demonstrated that administration of these compounds led to significant improvements in motor function and cognitive performance compared to control groups. The study concluded that these compounds might offer therapeutic benefits for neurodegenerative diseases .

Antiviral Efficacy Research

In vitro studies have shown that beta-carboline derivatives exhibit significant antiviral activity against Hepatitis C virus (HCV). The compounds were able to inhibit viral replication effectively at low concentrations, suggesting their potential as lead compounds for antiviral drug development .

Mécanisme D'action

The mechanism of action of 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride involves its interaction with various molecular targets. These may include:

Neurotransmitter Receptors: The compound can bind to serotonin and dopamine receptors, influencing neurotransmission.

Enzymes: It may inhibit or activate specific enzymes, affecting metabolic pathways.

DNA Intercalation: The compound can intercalate into DNA, potentially leading to anticancer effects by disrupting DNA replication.

Comparaison Avec Des Composés Similaires

Key Observations:

- Substituent Position : The 4-chlorophenyl group in the target compound contrasts with 2-chloro () and 3-methyl/nitro substituents (). Para-substituted analogs generally exhibit better steric compatibility with hydrophobic binding pockets compared to ortho-substituted derivatives .

- Electron-Withdrawing vs. Donating Groups : Nitro () and chloro () groups are electron-withdrawing, which may stabilize charge-transfer interactions in biological systems. Methoxy groups () are electron-donating and could enhance π-π stacking .

Table 2: Cytotoxic and Receptor-Binding Profiles of Related Compounds

Key Findings:

Key Trends:

- Microwave Synthesis : High yields (>90%) are achievable for β-carboline derivatives using microwave irradiation, as seen in .

- Spectroscopic Signatures : The 4-chlorophenyl group in the target compound would produce distinct aromatic proton signals (δ ~7.1–7.6 ppm in ¹H-NMR) and C-Cl stretching vibrations (~550–600 cm⁻¹ in IR) .

Activité Biologique

1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a derivative of the beta-carboline family, which has garnered attention for its diverse biological activities. This compound's structure includes a tetrahydro-beta-carboline core, which is known for its pharmacological significance across various therapeutic areas, including antimalarial, antitumor, and neuroprotective activities.

- Molecular Formula : C₁₇H₁₆Cl₂N₂

- Molecular Weight : 319.24 g/mol

- CAS Number : 3380-80-1

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

Antiparasitic Activity

Research indicates that beta-carboline derivatives exhibit significant antiparasitic properties. A study demonstrated that compounds similar to 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline showed promising activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibited:

- IC50 Values :

- Epimastigote form: 14.9 µM

- Trypomastigote form: 45 µM

- Amastigote form: 33 µM

- Selective Index : The compound displayed a selective index 31 times higher for the parasite than for mammalian cells, indicating low cytotoxicity towards human red blood cells .

Antitumor Activity

The beta-carboline scaffold has been linked to antitumor effects. Recent studies have shown that derivatives can enhance the efficacy of existing chemotherapeutics:

- Combination Therapy : Compounds incorporating the beta-carboline structure were found to improve the antiproliferative potency of drugs like Paclitaxel against breast cancer stem cells.

- Mechanism of Action : The combination therapies led to reduced expression of stemness markers (OCT-4, SOX-2) and increased levels of reactive oxygen species (ROS), promoting apoptosis in cancer cells .

Neuroprotective Effects

Beta-carbolines are also noted for their neuroprotective properties. Some studies suggest that they may help in mitigating neurodegenerative diseases by:

- Modulating neurotransmitter systems.

- Exhibiting antioxidant properties that protect neuronal cells from oxidative stress.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride?

- Methodological Answer : The compound is synthesized via a Pictet-Spengler reaction between methyl esters of tryptophan derivatives (e.g., methyl tryptophan ester) and 4-chlorobenzaldehyde under acidic conditions. Key steps include:

- Dissolving reactants in CH₂Cl₂ with trifluoroacetic acid (TFA) as a catalyst at 0°C under nitrogen .

- Stirring for 4 days to ensure complete cyclization .

- Neutralizing the reaction mixture with ammonia, followed by extraction with CH₂Cl₂ and purification via column chromatography (silica gel, 70–200 μm) using CH₂Cl₂ and CH₂Cl₂/CH₃OH gradients to isolate cis/trans isomers .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Used to confirm stereochemistry and substituent positions. For example, shifts in aromatic protons (δ ~7.2–7.4 ppm) validate the 4-chlorophenyl group, while tetrahydro-beta-carboline protons appear as multiplet signals between δ 2.5–4.5 ppm .

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1730 cm⁻¹ for ester moieties) .

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 462 [M⁺] for derivatives) .

- Elemental Analysis : Ensures purity (deviations < ±0.4% from theoretical values) .

Q. What are the common impurities encountered during synthesis, and how are they addressed?

- Methodological Answer :

- Unreacted starting materials : Monitored via TLC (Rf ~0.3–0.5 in CH₂Cl₂) and removed during column chromatography .

- Isomeric byproducts : Separated using gradient elution (e.g., CH₂Cl₂ → CH₂Cl₂/CH₃OH 99.5:0.5) .

- Residual solvents : Evaporated under reduced pressure and confirmed absent via ¹H NMR .

Advanced Research Questions

Q. How does the reaction environment influence the stereochemical outcome during synthesis?

- Methodological Answer :

- Temperature : Lower temperatures (0°C) favor kinetically controlled cis-isomer formation, while prolonged stirring (4 days) may shift equilibrium toward thermodynamically stable trans-isomers .

- Acid Catalyst : TFA enhances electrophilicity of the aldehyde, promoting iminium ion formation critical for cyclization .

- Solvent Polarity : CH₂Cl₂’s low polarity minimizes side reactions (e.g., hydrolysis of ester groups) .

Q. What strategies are effective in resolving cis/trans isomers of this compound?

- Methodological Answer :

- Chromatographic Separation : Use silica gel columns with CH₂Cl₂ to elute cis-isomers first, followed by CH₂Cl₂/CH₃OH (99.5:0.5) for trans-isomers .

- Crystallization : Trans-isomers often crystallize preferentially from diethyl ether due to higher symmetry .

- Dynamic NMR : Monitor isomerization rates in solution to optimize separation conditions .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer :

- Functional Group Variation : Introduce substituents (e.g., chloroacetyl groups) at position 2 to assess impact on bioactivity. For example, chloroacetyl derivatives are synthesized via reaction with chloroacetyl chloride in CHCl₃/NaHCO₃ .

- Isomer-Specific Assays : Test isolated cis/trans isomers in biological models (e.g., receptor binding assays) to determine stereochemical effects .

- Computational Modeling : Use docking studies to predict interactions with target proteins (e.g., serotonin receptors) .

Q. What methodologies are recommended for optimizing reaction yields in large-scale syntheses?

- Methodological Answer :

- Catalyst Loading : Increase TFA concentration (e.g., 8 mL per 70 mL CH₂Cl₂) to accelerate iminium formation .

- Inert Atmosphere : Maintain nitrogen flow to prevent oxidation of intermediates .

- Batch vs. Flow Chemistry : Evaluate continuous flow systems for improved heat/mass transfer in cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.